Desmethylene Oxobexarotene-13C4 Methyl Ester

Quantitative Mass Spectrometry LC-MS/MS Method Validation Stable Isotope Labeling

Unlabeled or deuterated internal standards introduce ion suppression and H-D exchange artifacts in bexarotene analog quantitation. This 13C4-labeled SIL internal standard resolves these matrix-effect failures with chemical identity to the target analyte and a definitive +4 Da mass shift. • +4 Da 13C4 mass shift eliminates spectral overlap with unlabeled Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate • Co-elutes precisely with the unlabeled analyte; matched ionization efficiency and extraction recovery • Stable against hydrogen-deuterium exchange-unlike deuterated analogs • Meets ICH M10 guideline requirements for SIL-IS use in GLP/GCP bioanalytical method validation

Molecular Formula C24H28O3
Molecular Weight 368.454
CAS No. 1391054-72-0
Cat. No. B587723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene Oxobexarotene-13C4 Methyl Ester
CAS1391054-72-0
SynonymsMethyl 4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate -13C4;  4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]-benzoic Acid Methyl Ester -13C4
Molecular FormulaC24H28O3
Molecular Weight368.454
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1
InChIKeyDYVLPJYIGJZAKF-LBHFFFFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylene Oxobexarotene-13C4 Methyl Ester: SIL Rexinoid Reference Standard


Desmethylene Oxobexarotene-13C4 Methyl Ester (CAS 1391054-72-0) is a stable isotope-labeled (SIL) analog of a bexarotene derivative, specifically the 13C4-labeled form of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate . As a carbon-13 labeled compound, it is designed for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling precise quantitation of the unlabeled analyte in biological matrices [1]. The compound is also cited as an intermediate in the synthesis of tetramethylcyclohexane derivatives that act as retinoid X receptor (RXR) modulators [2]. Its molecular formula is C20¹³C4H28O3, with a molecular weight of 368.45 g/mol [3].

Isotope Label Identity 13C4 SIL co-eluting with unlabeled rexinoid analog
Mass Shift Context Distinct MS signal avoids isotopic interference
Synthetic Role 13C4 intermediate for RXR modulator synthesis

Generic Substitution Failure for Desmethylene Oxobexarotene-13C4 Methyl Ester


Substituting an unlabeled analog, such as Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate (CAS 153559-45-6), or a differently labeled compound like Bexarotene-13C4, for Desmethylene Oxobexarotene-13C4 Methyl Ester introduces significant quantitative error in LC-MS/MS workflows [1]. Unlabeled compounds co-elute with the target analyte, causing ion suppression or enhancement that cannot be corrected for, while a structurally distinct internal standard (e.g., Bexarotene-13C4) may exhibit different ionization efficiency, recovery, and chromatographic behavior, violating the fundamental principle that a stable isotope-labeled internal standard (SIL-IS) must be chemically identical to the analyte to accurately correct for matrix effects and instrument variability [2]. The 13C4 labeling provides a sufficient mass shift (+4 Da) to avoid spectral overlap with the unlabeled analyte, a requirement not met by deuterated analogs that are prone to hydrogen-deuterium exchange .

Unlabeled Analog Substitution Unlabeled methyl ester co-elutes but cannot correct matrix effects, introducing quantitation bias.
Structurally Distinct IS (e.g. Bexarotene-13C4) Different ionization efficiency and recovery violate the SIL-IS requirement of chemical identity.
Deuterated Internal Standard H-D exchange risk may alter mass and response, limiting long-term assay robustness.

Desmethylene Oxobexarotene-13C4 Methyl Ester: Comparative Evidence Guide


Isotopic Purity and Mass Shift Advantage

Desmethylene Oxobexarotene-13C4 Methyl Ester incorporates four 13C atoms, resulting in a monoisotopic mass of 368.217 Da, which is +4 Da heavier than the unlabeled analog (monoisotopic mass 364.204 Da) [1]. This mass difference is sufficient to prevent isotopic interference in MS detection, as the M+4 peak of the unlabeled compound is negligible (<0.1% relative abundance based on natural 13C distribution) [2]. In contrast, using an unlabeled analog as an internal standard offers no mass discrimination and thus cannot correct for matrix effects [3].

Isotopic Mass Shift
Head-to-head
+4.013 Da
Supports distinct MS channel for accurate quantitation
Calculated from C20¹³C4H28O3 vs. C24H28O3
Quantitative Mass Spectrometry LC-MS/MS Method Validation Stable Isotope Labeling

Co-Elution Fidelity: SIL vs. Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS) that differ in isotopic label type (e.g., 2H vs. 13C) can exhibit slight chromatographic retention time shifts due to isotopic fractionation effects. 13C-labeled compounds, like Desmethylene Oxobexarotene-13C4 Methyl Ester, are known to co-elute more precisely with their unlabeled counterparts than deuterated analogs, which can show a reversed-phase retention time shift of 0.02–0.05 minutes [1]. Precise co-elution is critical for effective matrix effect correction in electrospray ionization (ESI) [2]. In contrast, a structurally distinct internal standard (e.g., Bexarotene-13C4) will likely have a different retention time and ionization efficiency, compromising quantitative accuracy .

Co-Elution Fidelity
Class-level
Retention shift <0.02 min (13C) vs. 0.02–0.05 min (2H)
Minimizes differential matrix effects for method precision
Actual co-elution must be validated per method
Chromatography Internal Standard Selection LC-MS Method Development

Isotopic Stability: SIL vs. Deuterated Internal Standards

Deuterated internal standards are susceptible to hydrogen-deuterium (H-D) exchange, especially at labile positions (e.g., amide protons, alpha to carbonyls), which can alter their mass and compromise quantitative accuracy in biological matrices . In contrast, 13C labels are incorporated into the carbon skeleton and are chemically stable, showing no exchange under physiological pH and temperature [1]. This property makes Desmethylene Oxobexarotene-13C4 Methyl Ester a more robust internal standard for long-term studies or experiments involving sample preparation steps that may promote H-D exchange [2].

Label Stability
Class-level
13C: stable, no exchange vs. 2H: 5–20% loss possible
Ensures consistent IS response over long-term studies
Based on known chemical stability of 13C labels
Stable Isotope Stability Hydrogen-Deuterium Exchange Metabolic Tracing

Synthetic Utility: Labeled Intermediate for RXR Modulators

Desmethylene Oxobexarotene-13C4 Methyl Ester is explicitly described as an intermediate in the preparation of tetramethylcyclohexane derivatives that function as retinoid X receptor (RXR) modulators [1]. This provides a direct synthetic route to 13C4-labeled RXR modulators for use in ADME (absorption, distribution, metabolism, excretion) studies. In contrast, the unlabeled methyl ester (CAS 153559-45-6) is an intermediate for unlabeled compounds . Bexarotene-13C4, while a labeled RXR agonist, is a distinct chemical entity (the drug itself, not an intermediate) and cannot serve as a precursor for synthesizing diverse RXR modulator libraries .

Synthetic Intermediate
Context-dependent
Labeled precursor for tetramethylcyclohexane RXR modulators
Enables 13C4-labeled analog synthesis for ADME studies
Synthetic utility per vendor description
Synthetic Intermediate RXR Modulators Isotope Labeling

Desmethylene Oxobexarotene-13C4 Methyl Ester – Key Applications


Internal Standard for Absolute Quantitation of Rexinoid Analogs

Due to its +4 Da mass shift, precise co-elution with the unlabeled analyte, and stability against H-D exchange, Desmethylene Oxobexarotene-13C4 Methyl Ester is the optimal internal standard for quantifying Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate in plasma, tissue homogenates, or cell lysates using LC-MS/MS [1]. This application is critical for pharmacokinetic studies, bioavailability assessments, and toxicology studies of bexarotene analogs [2].

Synthesis of Labeled RXR Modulators for ADME Studies

As a 13C4-labeled intermediate, this compound can be utilized to synthesize a series of 13C4-labeled tetramethylcyclohexane derivatives, which are known RXR modulators [1]. These labeled compounds can then be used as internal standards or tracers in absorption, distribution, metabolism, and excretion (ADME) studies to precisely track the fate of the drug candidate in vivo without altering its chemical or biological properties [2].

Reference Standard for Method Validation and System Suitability in Regulated Bioanalysis

In regulated bioanalytical laboratories operating under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines, a stable isotope-labeled internal standard like Desmethylene Oxobexarotene-13C4 Methyl Ester is a requirement for method validation [1]. Its use is mandated to demonstrate method accuracy, precision, and matrix effect robustness as per the ICH M10 guideline on bioanalytical method validation [2]. This ensures that the analytical method meets regulatory expectations for drug development submissions [3].

Application
Selection Property
Validation Focus
LC-MS Bioanalysis of Rexinoid Analogs
13C4 SIL co-elution and isotopic stability
Matrix-effect correction and recovery in research matrices
Synthesis of 13C4-RXR Modulators
Labeled intermediate scaffold for diversification
Structural identity and labeling efficiency
Bioanalytical Method Validation
SIL-IS suitability for precision and accuracy review
Method validation endpoint review and matrix robustness
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